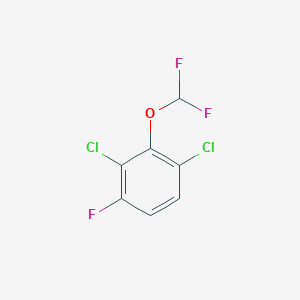
1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene
描述
1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene is an organic compound with the molecular formula C7H3Cl2F3O It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the reaction of 1,3-dichloro-4-fluorobenzene with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at a temperature range of 0-50°C. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
生物活性
1,3-Dichloro-2-difluoromethoxy-4-fluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes its efficacy:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against strains |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or membrane integrity, leading to cell death.
Anticancer Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table presents the IC values for different cell lines:
| Cell Line | IC (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.57 ± 0.6 | |
| HepG2 (Liver) | 4.27 | |
| A549 (Lung) | 68.28% inhibition |
The anticancer mechanism may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation. Structural modifications to enhance lipophilicity and receptor binding affinity have been shown to improve anticancer potency.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by inflammation. Its ability to modulate immune responses makes it a candidate for further exploration in inflammatory disease contexts.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Halogen Substituents : The presence of chlorine and fluorine atoms significantly enhances biological activity by improving binding interactions with biological targets.
- Thiadiazole Ring : Essential for biological activity due to its ability to interact with various biological targets.
- Substituents on the Phenyl Ring : The nature and position of substituents influence potency and selectivity against different cell types.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Anticancer Screening : A study evaluated a series of fluorinated compounds against multiple cancer cell lines, finding that modifications at specific positions led to enhanced anticancer activity compared to standard treatments like doxorubicin.
- Antimicrobial Efficacy : Another investigation reported the synthesis of novel derivatives with improved antimicrobial activity against resistant strains of bacteria and fungi.
属性
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-2-4(10)5(9)6(3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIEOFTWYHHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















